molecular formula C19H24N2O B1235377 Adenocarpine CAS No. 6793-63-1

Adenocarpine

Cat. No. B1235377
CAS RN: 6793-63-1
M. Wt: 296.4 g/mol
InChI Key: XNURMNJHFKSULV-DXRVJIQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenocarpine is a member of cinnamamides and a tertiary carboxamide.

Scientific Research Applications

Gene Therapy Applications Adenocarpine, through its relation to adeno-associated viral vectors (AAV), has a significant role in gene therapy, particularly for heart diseases. Research highlights the non-invasive detection of AAV gene transfer using a genetically encoded CEST-MRI reporter gene in murine hearts. This method, combining CEST-MRI reporter genes with cardiac MRI, enables comprehensive assessment of therapeutic gene expression and outcomes without the need for invasive procedures, marking a significant advancement in heart failure gene therapy (Meier et al., 2018).

Plant Genomics and Evolution Studies In plant genomics, Adenocarpine is studied for its evolutionary significance. Analysis of sequence data from Adenocarpus reveals insights into the evolutionary patterns and adaptation processes of various species, including their relationship to Mediterranean species and the distinct evolutionary paths they have undertaken (Percy & Cronk, 2002).

Biomedical Research In the context of biomedical research, studies on adenine-related compounds provide insights into their potential as therapeutic targets. For instance, adenine has been found to have anti-cancer properties in colon cancer cells by activating AMP-activated protein kinase signaling, contributing to autophagic cell death through the mTOR pathway (Lai et al., 2019). This represents a significant stride in understanding adenine's therapeutic potential in cancer management.

Antiviral Properties Research on adenine hybrids highlights their antiviral properties. Matrine-adenine hybrids isolated from Sophora davidii, for instance, have been found to inhibit human cytomegalovirus effectively, showing promising antiviral activities (Zhang et al., 2021).

Molecular Sensing Technologies Adenine has relevance in the development of molecular sensing technologies. For instance, a study discusses the design and synthesis of a luminescent zinc metallopolymer as a chemosensor for adenine detection. This highlights the importance of adenine in biomedical diagnostics and food safety, where differentiating adenine from other nucleic bases is crucial (Chow, 2012).

properties

CAS RN

6793-63-1

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-3-phenyl-1-[5-[(2S)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H24N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,15,18,20H,4-6,9-10,13-14H2/b12-11+/t18-/m0/s1

InChI Key

XNURMNJHFKSULV-DXRVJIQQSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN(CCC2)C(=O)/C=C/C3=CC=CC=C3

SMILES

C1CCNC(C1)C2=CN(CCC2)C(=O)C=CC3=CC=CC=C3

Canonical SMILES

C1CCNC(C1)C2=CN(CCC2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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